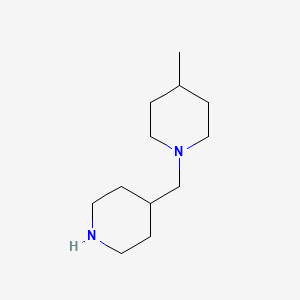

4-Methyl-1-(piperidin-4-ylmethyl)piperidine

Description

4-Methyl-1-(piperidin-4-ylmethyl)piperidine is a dipiperidine derivative featuring two piperidine rings connected via a methylene bridge at the N1 and C4 positions. Key findings include:

- Antidiabetic Activity: Inhibits α-amylase with 97.30% efficacy in vitro, surpassing acarbose (61.66%) .

- Antioxidant Properties: Moderate DPPH radical scavenging activity compared to ascorbic acid .

- DNA-Binding Capabilities: Structural analysis suggests interactions with DNA, though mechanisms remain under investigation .

Properties

IUPAC Name |

4-methyl-1-(piperidin-4-ylmethyl)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2/c1-11-4-8-14(9-5-11)10-12-2-6-13-7-3-12/h11-13H,2-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLEANQMXCTYMKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)CC2CCNCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20588017 | |

| Record name | 4-Methyl-1-[(piperidin-4-yl)methyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20588017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926259-42-9 | |

| Record name | 4-Methyl-1-[(piperidin-4-yl)methyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20588017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 4-Methyl-1-(piperidin-4-ylmethyl)piperidine can be achieved through several synthetic routes. One common method involves the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . Another approach includes the cyclization and functionalization of unsaturated intermediates, which often requires multiple steps . Industrial production methods typically focus on optimizing these synthetic routes to achieve high yields and purity.

Chemical Reactions Analysis

4-Methyl-1-(piperidin-4-ylmethyl)piperidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogenation catalysts, oxidizing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrogenation reactions can lead to the formation of piperidinones, while substitution reactions can introduce different functional groups onto the piperidine ring .

Scientific Research Applications

4-Methyl-1-(piperidin-4-ylmethyl)piperidine has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential pharmacological activities, including its role as a precursor for drug development . Additionally, it is used in the industry for the production of various chemical intermediates and as a reagent in organic synthesis .

Mechanism of Action

The mechanism of action of 4-Methyl-1-(piperidin-4-ylmethyl)piperidine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to target proteins or enzymes, leading to changes in their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Piperidine Derivatives

Structural and Functional Variations

The pharmacological profile of piperidine derivatives is highly dependent on substituents, heterocycle size, and linkage flexibility. Below is a comparative analysis:

Table 1: Key Properties of 4-Methyl-1-(piperidin-4-ylmethyl)piperidine and Analogues

Critical Structural Determinants of Activity

Heterocycle Size and Linkage

- Piperidine vs. Pyrrolidine : Replacement of piperidine with pyrrolidine in dipiperidine scaffolds (e.g., Series II–IV in ) abolishes antimycobacterial activity (MIC >64 μg/mL), emphasizing the necessity of six-membered rings for target engagement .

- Methylene Bridge : The methylene linkage in 4-Methyl-1-(piperidin-4-ylmethyl)piperidine provides flexibility, enhancing binding to α-amylase . Direct tail-to-tail linkages (e.g., Series IV in ) reduce antimicrobial efficacy, highlighting the importance of spacer flexibility .

Substituent Position and Type

- N1 vs. C4 Substitution : In antimycobacterial dipiperidines, N1-substituted derivatives (e.g., SQ609) show higher hit rates than C4-substituted analogues, suggesting positional specificity in target binding .

- 4-Methyl Group : While 4-methyl substitution on piperidine reduces larvicidal activity in benzothiazole derivatives (e.g., Compound 5 in ), it enhances α-amylase inhibition in 4-Methyl-1-(piperidin-4-ylmethyl)piperidine, illustrating context-dependent effects .

- Chloro vs. Methoxy Groups : 6-Chloro substitution on benzothiazole (Compound 6 ) improves larvicidal activity (LC50: 0.053 μg/μL), whereas 6-methoxy groups diminish efficacy, underscoring the role of electron-withdrawing substituents .

Biological Activity

4-Methyl-1-(piperidin-4-ylmethyl)piperidine is an organic compound characterized by a dual piperidine structure and a methyl group at the 4-position. This unique arrangement suggests various potential biological activities, particularly in antimicrobial and antiviral applications. The compound's molecular formula is , with a molecular weight of approximately 196.33 g/mol .

The biological activity of 4-Methyl-1-(piperidin-4-ylmethyl)piperidine can be attributed to several mechanisms:

- Receptor Interaction : The compound modulates neurotransmitter receptors, influencing pain perception and inflammatory responses .

- Enzyme Inhibition : It inhibits enzymes critical for bacterial cell wall synthesis, which is vital for its antimicrobial properties .

- Viral Replication Blockade : The compound interferes with viral replication processes, demonstrating potential antiviral effects .

Biological Activities

Research indicates that 4-Methyl-1-(piperidin-4-ylmethyl)piperidine exhibits several notable biological activities:

Antimicrobial Activity

A study evaluated the compound's effectiveness against common pathogens:

| Activity Type | Target Organism/Pathogen | MIC (µg/mL) | Notes |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 32 | Effective against gram-positive bacteria |

| Antimicrobial | Escherichia coli | 32 | Effective against gram-negative bacteria |

The minimum inhibitory concentration (MIC) for both Staphylococcus aureus and Escherichia coli was found to be 32 µg/mL, indicating its promising antimicrobial potential .

Antiviral Activity

In vitro studies demonstrated that 4-Methyl-1-(piperidin-4-ylmethyl)piperidine significantly reduces the viral load of the influenza A virus by 75% at a concentration of 10 µg/mL . This suggests its potential as an antiviral agent.

Case Studies

Case Study on Antimicrobial Activity : A comprehensive study assessed the compound's efficacy against Staphylococcus aureus and Escherichia coli, showing a consistent MIC of 32 µg/mL for both strains. This supports its viability as an antimicrobial agent in clinical settings.

Case Study on Antiviral Activity : Another study focused on the compound's effects on influenza A virus, revealing a substantial reduction in viral load at low concentrations. These findings underscore its potential therapeutic applications in treating viral infections.

Research Findings

Further investigations into the structure-activity relationship (SAR) of piperidine derivatives have revealed that modifications to the piperidine ring can enhance biological activity. For instance, altering substituents on the piperidine structure may improve potency and selectivity against specific biological targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.